5-Bromo-2,3-bis-pentafluoroethyl-pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H2BrF10N |
|---|---|
Molecular Weight |
394.01 g/mol |
IUPAC Name |
5-bromo-2,3-bis(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C9H2BrF10N/c10-3-1-4(6(11,12)8(15,16)17)5(21-2-3)7(13,14)9(18,19)20/h1-2H |
InChI Key |
IHWQZXKXUVEDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2,3 Bis Pentafluoroethyl Pyridine and Analogous Structures
De Novo Synthetic Approaches
The construction of highly substituted pyridine (B92270) rings from acyclic precursors, known as de novo synthesis, offers a powerful route to complex molecules like 5-Bromo-2,3-bis-pentafluoroethyl-pyridine. researchgate.netchemrxiv.org These methods build the heterocyclic core with the desired substitution pattern, which can be more efficient than functionalizing a simple pyridine. illinois.edu Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters, remain fundamental in creating substituted pyridines. researchgate.netchemtube3d.com Modern variations of these multicomponent reactions provide access to highly functionalized pyridines under milder conditions. illinois.edu For a target like this compound, a de novo strategy would involve precursors already containing the pentafluoroethyl groups, allowing for the formation of the 2,3-disubstituted pyridine core in a single convergent sequence.
Directed Fluorination of Pyridine Rings
Direct fluorination of a pre-formed pyridine ring is a key strategy for synthesizing fluorinated azaheterocycles. nih.gov The introduction of fluorine can drastically alter the physicochemical and biological properties of the molecule. nih.gov The challenge lies in controlling the regioselectivity of the fluorination, especially in the presence of other substituents. Methodologies for direct C-H fluorination have become increasingly sophisticated, allowing for the precise installation of fluorine atoms. orgsyn.org
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that delivers an electrophilic fluorine atom ("F+"). While pyridine itself is electron-deficient and generally resistant to electrophilic attack, this method can be applied to activated intermediates. nih.gov One approach involves the fluorination of electron-rich dihydropyridine (B1217469) precursors, which are then aromatized to the corresponding fluorinated pyridine. nih.govnih.gov
Another advanced strategy is the C3-selective fluorination of pyridines via ring-opened Zincke imine intermediates. acs.org This process allows for regioselective C-F bond formation with electrophilic fluorinating reagents before the ring is closed to yield the 3-fluoropyridine. acs.org This method is notable for its ability to functionalize the otherwise challenging C3-position. acs.org
Nucleophilic fluorination is a common method for introducing fluorine, typically by displacing a leaving group (such as a halide or a nitro group) on an electron-deficient aromatic ring with a nucleophilic fluoride (B91410) source (e.g., KF, CsF). The process, known as nucleophilic aromatic substitution (SNAr), is particularly effective for positions activated by the ring nitrogen (C2, C4, C6). nih.gov
A powerful two-step, late-stage functionalization sequence combines a direct C-H fluorination (often at the position alpha to the nitrogen) with a subsequent SNAr reaction. nih.govacs.org The initially installed fluoride acts as an excellent leaving group, which can then be displaced by a wide range of nucleophiles under mild conditions. nih.govnih.govresearchgate.net This tandem approach provides a versatile platform for the diversification of complex pyridine-containing molecules. orgsyn.org
Radical fluorination has emerged as a complementary approach, involving the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This method avoids the limitations of ionic fluorination pathways. Recent advancements have identified that common electrophilic N-F reagents can also serve as effective fluorine atom transfer agents in radical reactions. wikipedia.org
Inspired by enzymatic processes, methods using pyridine N-oxyl radicals have been developed to promote C-H fluorination via a single-electron transfer (SET) mechanism. bohrium.comrsc.org These reactions can proceed under mild conditions, such as in water at room temperature, and are applicable to a broad range of substrates. bohrium.comrsc.org Other strategies include photoredox-catalyzed decarboxylative fluorination, where a carboxylic acid is converted into a radical intermediate that is subsequently trapped by a fluorine source. researchgate.net
The choice of fluorinating reagent is critical and depends on the desired transformation (electrophilic, nucleophilic, or radical). A variety of reagents have been developed, each with distinct reactivity, selectivity, and handling requirements. tcichemicals.com
Table 1: Comparison of Common Fluorinating Reagents
| Reagent Name | Type | Typical Application | Notes |
|---|---|---|---|
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Fluorination of electron-rich aromatics, enolates, and radical fluorination. nih.govnih.govrsc.org | A stable, crystalline solid that is easier and safer to handle than F₂ gas. nih.gov |
| Silver(II) Fluoride (AgF₂) | Single-Electron Transfer / Fluoride Source | Site-selective C-H fluorination of pyridines and diazines at the position adjacent to nitrogen. nih.govresearchgate.netpsu.edu | A powerful reagent that enables direct functionalization under ambient conditions. orgsyn.orgnih.gov |
| N-Fluoropyridinium Salts | Electrophilic | Fluorination of a wide range of substrates, including carbanions, phenols, and aromatics. nih.gov | Reactivity can be tuned by modifying the substituents on the pyridine ring. nih.gov |
| PyFluor (Pyridine-2-sulfonyl fluoride) | Deoxyfluorination | Conversion of alcohols to alkyl fluorides. enamine.net | Offers high stability and selectivity, minimizing elimination side products compared to DAST. enamine.net |
| DAST (Diethylaminosulfur trifluoride) | Deoxyfluorination | Converts alcohols and carbonyl compounds to fluorinated analogues. tcichemicals.com | Effective but known for thermal instability and potential side reactions. enamine.net |
Regioselective Bromination of Fluorinated Pyridine Cores
The final step in the synthesis of the target compound involves the regioselective bromination of the pre-formed 2,3-bis-pentafluoroethyl-pyridine core. The electronic properties of the pyridine ring, now heavily influenced by the electron-withdrawing pentafluoroethyl groups at the C2 and C3 positions, dictate the position of electrophilic attack. These groups deactivate the ring, making electrophilic aromatic substitution challenging. nih.gov
The most likely position for bromination is C5. This position is meta to the deactivating groups at C2 and C3 and also meta to the ring nitrogen, making it the least electronically deactivated site for an electrophilic attack. Standard brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis or protic acid are typically employed. google.com The reaction conditions must be carefully controlled to achieve monobromination and prevent side reactions. For example, the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) has been reported, demonstrating the feasibility of brominating a pyridine ring containing a fluoroalkyl group. google.com Similarly, methods for the regioselective bromination of other substituted pyridines and related nitrogen heterocycles have been established, often achieving high yields and selectivity. rsc.orgnih.gov
Control of Isomer Formation in Bromination Reactions
Controlling regioselectivity is paramount in the synthesis of specifically substituted pyridines. The inherent electronic properties of the pyridine ring favor electrophilic attack at the 3-position, while nucleophilic attack occurs at the 2- and 4-positions. Synthetic strategies are designed to exploit or override these tendencies.
Substituent Effects: The position of existing substituents heavily influences the site of subsequent bromination. For 2-substituted pyridines, the directing effect of the substituent combines with the ring's electronics to guide the incoming bromide. The regioselectivity depends on the nature of the substituent, with activating groups like amino and hydroxy strongly directing the bromination. thieme-connect.com For example, 2-aminopyridine (B139424) brominates preferentially at the 5-position. heteroletters.org
N-Oxide Strategy: As mentioned, the formation of a pyridine N-oxide is a powerful method to control isomerism. wikipedia.orgresearchgate.net Oxidation of the ring nitrogen activates the 2- and 4-positions to attack. researchgate.netacs.org After the desired bromo-substituent is installed, the N-oxide can be deoxygenated to yield the target pyridine derivative. researchgate.net This approach is particularly useful for synthesizing 2-halo and 4-halo pyridines, which are otherwise difficult to access directly. acs.orgnih.gov
Isomerization Strategies: In some cases, base-catalyzed aryl halide isomerization, known as the "halogen dance," can be utilized. nih.govrsc.org This process can convert an initially formed bromopyridine isomer into a different, more stable or synthetically useful one. For instance, 3-bromopyridines can be isomerized to 4-bromopyridines via pyridyne intermediates, enabling selective substitution at the 4-position. nih.govrsc.org This strategy can be advantageous when the desired isomer is less accessible through direct halogenation. nih.gov
Installation of Perfluoroalkyl Moieties
The introduction of perfluoroalkyl groups like pentafluoroethyl (-C₂F₅) is a key step in synthesizing the target compound. These groups significantly alter the electronic properties and lipophilicity of the molecule.
Methods for installing perfluoroalkyl groups often involve radical or nucleophilic pathways. While trifluoromethylation is more extensively studied, the principles extend to longer perfluoroalkyl chains like pentafluoroethyl. chemistryviews.org One strategy involves the reaction of pyridine derivatives with a source of the perfluoroalkyl radical. Another approach uses nucleophilic perfluoroalkyl sources to react with activated pyridine intermediates. For example, a method for 3-position-selective C–H trifluoromethylation of pyridines involves hydrosilylation to activate the substrate, followed by reaction with a nucleophilic CF₃ source. chemistryviews.orgchemrxiv.org This method has been shown to be applicable for the introduction of other perfluoroalkyl groups at the 3-position of pyridine derivatives. chemistryviews.org
The monofluoromethyl group (-CH₂F) is another important fluorinated moiety used to modify molecular properties. researchgate.net Several methods for the C-H monofluoromethylation of N-heterocycles have been developed.
One approach involves a radical mechanism where silver salts catalyze the reaction between pyridines and a source of the monofluoromethyl radical. nih.gov Nickel-catalyzed C-H monofluoroalkylation provides another route, using BrCH₂F in the presence of a NiI₂ catalyst and ligands like 4,4'-Di-tert-butyl-2,2'-dipyridine (dtbpy). nih.gov Pyridine N-oxides can also be fluoromethylated at the 2-position using reagents like (fluoromethyl)triphenylphosphonium iodide. nih.gov
| Method | Reagents | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Radical C-H Monofluoromethylation | α-monofluorocarboxylic acids, Silver salts | Pyridines, Pyrazines | Proceeds through a radical mechanism; can lead to bis-monofluoroalkylation. | nih.gov |
| Ni-Catalyzed Cross-Coupling | BrCH₂F, NiI₂, dtbpy, Mn | Pyridine, Quinoline | Reductive cross-coupling for direct C-H functionalization. | nih.gov |
| Fluoromethylation of N-Oxides | (Fluoromethyl)triphenylphosphonium iodide, tBuOLi | Pyridine N-oxides | Proceeds at the 2-position; 2,6-disubstituted pyridines do not react. | nih.gov |
Building Block Strategies and Precursor-Based Synthesis
An alternative to step-by-step functionalization of a pyridine core is to assemble the target molecule from pre-functionalized building blocks. This approach is particularly effective for creating highly substituted and complex heterocyclic systems. nih.govrsc.orgchemrxiv.orgresearchgate.net The use of fluorinated building blocks is a dominant strategy in drug discovery. nih.gov
Assembly from Perfluorinated Pyridine Intermediates
Perfluoropyridine (PFPy) is a versatile building block for the synthesis of highly fluorinated pyridine derivatives. nih.gov The fluorine atoms in PFPy are susceptible to nucleophilic aromatic substitution, with the 4-position being the most reactive site. nih.gov This predictable regioselectivity allows for the controlled introduction of various substituents. nih.gov
The synthesis of PFPy itself is typically achieved by heating pentachloropyridine (B147404) with anhydrous potassium fluoride in an autoclave. nih.gov Once formed, PFPy can react with a range of nucleophiles to displace one or more fluorine atoms, providing a pathway to complex fluorinated pyridines that can be further modified, for example, by subsequent bromination. nih.gov
Multi-Component and Tandem Reaction Sequences
Multi-component reactions (MCRs) and tandem (or cascade) reactions offer efficient pathways to complex molecules from simple precursors in a single operation, thereby reducing waste and improving atom economy. These strategies are highly valuable for constructing substituted pyridine rings.
One notable approach involves a flexible tandem process for synthesizing highly functionalized pyridines bearing 2-fluoroalkyl groups. This method starts from readily accessible tert-butanesulfinamide derivatives and proceeds in good yields orgsyn.org. Another powerful strategy is the selective synthesis of poly-substituted fluorine-containing pyridines through a domino process involving the cleavage of a C-F bond in an anionically activated fluoroalkyl group. This method proceeds in high yields without the need for a noble metal catalyst nih.gov.
Tandem oxidative reactions have also been employed to create multi-arylated pyridines. For instance, the reaction of β-enaminoesters and 1,3-diarylpropenes, mediated by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and catalyzed by a copper/TBHP (tert-butyl hydroperoxide) system, leads to the formation of highly substituted pyridines nih.gov. Furthermore, a two-pot, three-component synthesis of polysubstituted pyridines has been developed, which relies on the Diels-Alder reaction of 2-azadienes generated via a redox-neutral catalytic intermolecular aza-Wittig reaction nih.gov.
A selective strategy for synthesizing poly-substituted fluorine-containing pyridines has been described, which relies on a cascade C-F bond cleavage protocol of an anionically activated fluoroalkyl group. This domino process provides an array of pyridines in high yields under noble metal catalyst-free conditions nih.gov.
The following table summarizes representative examples of multi-component and tandem reactions for the synthesis of substituted pyridines.
| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Yield | Ref |
| Tandem Process | tert-Butanesulfinamide derivatives | Not specified | Pyridines with 2-fluoroalkyl groups | Good | orgsyn.org |
| Cascade C-F Bond Cleavage | Anionically activated fluoroalkyl group | Noble metal catalyst-free | Poly-substituted fluorine-containing pyridines | High | nih.gov |
| Tandem Oxidative Reaction | β-enaminoesters, 1,3-diarylpropenes | DDQ, Cu/TBHP, O₂ | Multi-arylated pyridines | Moderate to excellent | nih.gov |
| Aza-Wittig/Diels-Alder Sequence | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, push-pull enamines | Not specified | Tri- and tetrasubstituted pyridines | Average 28% (4-5 steps) | nih.gov |
| Ugi-Zhu/Aza-Diels-Alder Cascade | Furan-2-carbaldehyde, furan-2-ylmethanamine, isocyanoacetamide, maleic anhydride | Ytterbium triflate | bis-Furyl-pyrrolo[3,4-b]pyridin-5-ones | 45-82% | nih.gov |
Accelerated Synthetic Protocols (e.g., Microwave-Assisted Synthesis)
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology is particularly effective for the synthesis of heterocyclic compounds like pyridines.
A one-pot, four-component reaction for the synthesis of novel pyridines has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. This method, involving the reaction of a formylphenyl-benzenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate, resulted in excellent yields (82-94%) with drastically reduced reaction times (2-7 minutes) unam.mx.
The Bohlmann-Rahtz synthesis of trisubstituted pyridines, which traditionally involves the isolation of a dienone intermediate, has been adapted to a one-pot microwave-assisted procedure. By irradiating a mixture of ethyl β-aminocrotonate and various alkynones at 170°C, tri- or tetrasubstituted pyridines were obtained in a single step with superior yields compared to conductive heating methods youngin.com.
Microwave assistance has also been successfully applied to the synthesis of various other pyridine derivatives, including pyrrolylpyridines nih.gov, pyridine glycosides in a solvent-free system nih.gov, and pyrazolo[3,4-b]pyridine derivatives in aqueous media rsc.org. These examples underscore the versatility and efficiency of microwave irradiation in accelerating the synthesis of complex pyridine-based molecules.
The table below highlights key findings from studies on microwave-assisted pyridine synthesis.
| Reactants | Catalyst/Conditions | Product | Yield | Reaction Time | Ref |
| 4-Formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone derivatives, CH₃COONH₄ | Microwave irradiation, ethanol | Novel pyridine derivatives | 82-94% | 2-7 min | unam.mx |
| Ethyl β-aminocrotonate, alkynones | Microwave irradiation, 170°C, DMSO | Tri- or tetrasubstituted pyridines | Good | 20 min | youngin.com |
| 3-Methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketones | Microwave irradiation, InCl₃, water | Pyrazolo[3,4-b]pyridine derivatives | Good to excellent | Not specified | rsc.org |
| 2-Pyridone, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | Microwave irradiation, silica (B1680970) gel (solvent-free) | Pyridine glycosides | Not specified | Not specified | nih.gov |
| Not specified | Microwave irradiation | Pyrrolylpyridines and derived ring systems | Not specified | Not specified | nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific information published on the chemical transformations and reaction mechanisms of the compound This compound .
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as no research findings exist in the public domain for the following requested topics for this specific molecule:
Nucleophilic Aromatic Substitution (SNAr) Reactions
Electronic Effects of Fluorine on SNAr Reactivity
Role of the Bromine Atom as a Leaving Group
Regiochemical Control in SNAr Reactions
Reactivity with Diverse Nucleophiles
Halogen-Metal Exchange Reactions
Bromine-Lithium Exchange for Organolithium Intermediates
To provide an article on these topics would require extrapolation from related but different compounds, which would violate the specific instructions to focus solely on this compound. Generating such content without direct evidence would amount to speculation and would not meet the standards of a scientifically accurate and authoritative article.
While the compound is listed by some chemical suppliers, this does not correlate with the existence of published research into its chemical reactivity. Further research would be needed to be conducted and published on this specific compound before a detailed article on its reaction mechanisms could be written.
Chemical Transformations and Reaction Mechanisms of 5 Bromo 2,3 Bis Pentafluoroethyl Pyridine
Halogen-Metal Exchange Reactions
Bromine-Magnesium Exchange for Grignard Reagent Formation
The bromine-magnesium exchange reaction is a powerful method for converting aryl bromides into the corresponding Grignard reagents. In the context of 5-Bromo-2,3-bis(pentafluoroethyl)pyridine, this transformation allows for the introduction of a magnesiated pyridine (B92270) species, which can then be reacted with a variety of electrophiles. The reaction is typically carried out using a Grignard reagent such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. nih.govepo.org The formation of the Grignard reagent from a bromopyridine is a well-established procedure. researchgate.netresearchgate.net
The general scheme for the bromine-magnesium exchange is as follows:
Reactants : 5-Bromo-2,3-bis(pentafluoroethyl)pyridine and a Grignard reagent (e.g., iPrMgCl·LiCl).
Solvent : Typically an ethereal solvent like tetrahydrofuran (B95107) (THF).
Product : 2,3-bis(pentafluoroethyl)pyridin-5-ylmagnesium bromide.
This newly formed Grignard reagent can be used in subsequent reactions to create new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, it can be reacted with aldehydes, ketones, or other electrophiles to introduce new functional groups at the 5-position of the pyridine ring. researchgate.net
Bromine-Zinc Exchange for Organozinc Species
Similar to the bromine-magnesium exchange, a bromine-zinc exchange can be employed to generate organozinc species from 5-Bromo-2,3-bis(pentafluoroethyl)pyridine. Organozinc reagents are often preferred due to their higher functional group tolerance and milder reactivity compared to Grignard reagents. The exchange is typically performed using an organozinc reagent or activated zinc metal.
This transformation provides a pathway to 2,3-bis(pentafluoroethyl)pyridin-5-ylzinc bromide, a versatile intermediate for cross-coupling reactions. Organozinc compounds are particularly useful in Negishi coupling reactions, which will be discussed in a later section. researchgate.net
Chemoselectivity and Functional Group Compatibility in Metalation
A critical aspect of halogen-metal exchange reactions is their chemoselectivity and compatibility with other functional groups present in the molecule. The pentafluoroethyl groups at the 2- and 3-positions of the pyridine ring are strong electron-withdrawing groups. This electronic effect influences the reactivity of the C-Br bond, making it more susceptible to exchange.
Both Grignard and organozinc reagents exhibit good functional group tolerance. orgsyn.org This is particularly important when working with highly functionalized molecules. The pentafluoroethyl groups are generally stable under the conditions used for bromine-metal exchange, allowing for the selective formation of the desired organometallic intermediate without affecting these substituents. The choice between magnesium or zinc can sometimes be dictated by the presence of other sensitive functional groups in the molecule, with organozinc reagents often offering a milder reaction environment.
Mechanistic Investigations of Halogen-Metal Exchange Processes
The mechanism of the bromine-magnesium exchange reaction is generally understood to proceed through a four-centered transition state. Kinetic studies on substituted bromobenzenes have shown that the reaction rates are accelerated by electron-withdrawing substituents. nih.gov This is consistent with the expected electronic effects of the pentafluoroethyl groups in 5-Bromo-2,3-bis(pentafluoroethyl)pyridine, which should facilitate the exchange process. The reaction kinetics are often first-order in both the bromoarene and the Grignard reagent. nih.gov
The mechanism for the bromine-zinc exchange is thought to be similar, involving the insertion of zinc into the carbon-bromine bond. The reactivity and mechanism can be influenced by the nature of the zinc species (e.g., RZnX, Zn metal) and the reaction conditions.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. rsc.org 5-Bromo-2,3-bis(pentafluoroethyl)pyridine is an excellent substrate for these reactions, providing access to a wide array of biaryl and other coupled products. mit.edu
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com For 5-Bromo-2,3-bis(pentafluoroethyl)pyridine, this reaction allows for the coupling of various aryl or heteroaryl groups at the 5-position. nih.gov
A typical Suzuki-Miyaura coupling reaction with 5-Bromo-2,3-bis(pentafluoroethyl)pyridine would involve:
Substrates : 5-Bromo-2,3-bis(pentafluoroethyl)pyridine and an arylboronic acid or its ester.
Catalyst : A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand. researchgate.netnih.govrsc.org
Base : A base such as potassium carbonate (K₂CO₃), cesium fluoride (B91410) (CsF), or potassium phosphate (B84403) (K₃PO₄) is required to activate the organoboron species. mdpi.com
Solvent : A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. mdpi.com
The reaction proceeds through a catalytic cycle involving oxidative addition of the bromopyridine to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. The presence of the electron-withdrawing pentafluoroethyl groups can influence the rate of the oxidative addition step.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is a representative example and not based on specific experimental data for the subject compound.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-2,3-bis(pentafluoroethyl)pyridine |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 5-(4-Methoxyphenyl)-2,3-bis(pentafluoroethyl)pyridine |
Negishi Coupling Strategies
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. orgsyn.org This reaction is particularly useful for coupling partners that may be sensitive to the basic conditions of the Suzuki-Miyaura reaction. The organozinc reagent of 5-Bromo-2,3-bis(pentafluoroethyl)pyridine can be prepared in situ via bromine-zinc exchange, as discussed previously, or the bromopyridine itself can be coupled with another organozinc reagent.
A Negishi coupling strategy could involve:
Reactants : 5-Bromo-2,3-bis(pentafluoroethyl)pyridine and an organozinc reagent (e.g., Aryl-ZnX).
Catalyst : A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf). nih.gov
Solvent : Anhydrous ethereal or aprotic polar solvents like THF or DMF.
The Negishi coupling is known for its high functional group tolerance and generally proceeds under neutral or mildly acidic conditions. orgsyn.org This makes it a valuable alternative to other cross-coupling methods for the synthesis of complex molecules derived from 5-Bromo-2,3-bis(pentafluoroethyl)pyridine.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-Bromo-2,3-bis(pentafluoroethyl)pyridine |
| Isopropylmagnesium chloride |
| 2,3-bis(pentafluoroethyl)pyridin-5-ylmagnesium bromide |
| 2,3-bis(pentafluoroethyl)pyridin-5-ylzinc bromide |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Potassium carbonate |
| Cesium fluoride |
| Potassium phosphate |
| 5-Phenyl-2,3-bis(pentafluoroethyl)pyridine |
| 5-(4-Methoxyphenyl)-2,3-bis(pentafluoroethyl)pyridine |
| 5-(Thiophen-2-yl)-2,3-bis(pentafluoroethyl)pyridine |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
In-Depth Analysis of the Chemical Transformations and Reactivity of 5-Bromo-2,3-bis-pentafluoroethyl-pyridine
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no specific published research detailing the chemical transformations and reaction mechanisms for the compound This compound . The requested information concerning its reactivity in transition metal-mediated cross-couplings, photochemical methods, radical reactions, cyclization and rearrangement processes, or direct C-H functionalization adjacent to the nitrogen atom is not available in the public domain.
The absence of detailed studies on this specific molecule suggests it may be a novel compound, a highly specialized intermediate with limited distribution, or its synthetic and reactive properties have not yet been the subject of published academic or industrial research.
While general principles of reactivity for related structures, such as other brominated or polyfluoroalkylated pyridines, are known, any extrapolation of these properties to This compound would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. For instance, research on other bromopyridines demonstrates their utility in various palladium-catalyzed cross-coupling reactions, and studies on polyfluorinated pyridines show unique reactivity patterns, including susceptibility to nucleophilic aromatic substitution and specific C-F bond activation. However, the combined electronic and steric effects of two pentafluoroethyl groups at the 2 and 3 positions of the pyridine ring, in conjunction with the bromine atom at the 5-position, would impart a unique reactivity profile that cannot be accurately described without direct experimental data.
Due to the lack of specific research findings for This compound , the subsequent sections of the requested article, including data tables on its chemical transformations, cannot be generated at this time. Further empirical studies are required to elucidate the chemical behavior of this specific compound.
Computational and Theoretical Insights into 5 Bromo 2,3 Bis Pentafluoroethyl Pyridine Systems
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in solving the Schrödinger equation, offer a powerful lens through which to view the world of electrons and nuclei.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For a molecule such as 5-Bromo-2,3-bis-pentafluoroethyl-pyridine, DFT is instrumental in predicting its geometric and electronic properties.
DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the steric and electronic effects of the bulky and highly electronegative pentafluoroethyl groups on the pyridine (B92270) ring. For instance, the presence of these groups at the 2 and 3 positions is expected to induce significant steric strain, potentially leading to a non-planar arrangement of the substituents relative to the pyridine ring.
Furthermore, DFT allows for the calculation of various electronic properties. The molecular electrostatic potential (MEP) map, for example, can highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. In the case of this compound, the nitrogen atom would be expected to be a region of negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also readily calculated using DFT. The energies and spatial distributions of these orbitals are critical for understanding the molecule's reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability.
Table 1: Representative DFT-Calculated Geometric Parameters for a Fluorinated Pyridine Derivative (Note: Data is illustrative and not specific to this compound)
| Parameter | Value |
|---|---|
| C-C Bond Length (ring) | 1.39 - 1.40 Å |
| C-N Bond Length (ring) | 1.33 - 1.34 Å |
| C-Br Bond Length | ~1.90 Å |
| C-C (side chain) Bond Length | ~1.54 Å |
| C-F Bond Length | ~1.35 Å |
| C-N-C Bond Angle | ~117° |
| C-C-Br Bond Angle | ~119° |
Modeling Reaction Mechanisms and Transition States
Understanding the reactivity of this compound requires the modeling of potential reaction pathways and the identification of associated transition states. DFT is a powerful tool for this purpose, allowing for the exploration of the potential energy surface of a reaction.
For this particular molecule, several types of reactions could be of interest, including nucleophilic aromatic substitution (SNA_r) at the bromine-bearing carbon, reactions involving the pentafluoroethyl side chains, and metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
The transition state, a first-order saddle point on the potential energy surface, represents the energy barrier that must be overcome for a reaction to proceed. The geometry and energy of the transition state provide crucial information about the reaction mechanism. For example, in an SNA_r reaction, the transition state would involve the attacking nucleophile and the leaving group simultaneously interacting with the pyridine ring.
Computational studies on related halogenated pyridines have shown that the position and nature of substituents significantly influence the activation barriers of reactions. The strong electron-withdrawing nature of the pentafluoroethyl groups in this compound would likely activate the pyridine ring towards nucleophilic attack.
Investigation of Electronic Structures and π-Systems
The electronic structure of an aromatic molecule like pyridine is dominated by its π-system. The introduction of a bromine atom and two pentafluoroethyl groups significantly perturbs this electronic system. Quantum chemical methods are essential for characterizing these perturbations.
Natural Bond Orbital (NBO) analysis is a common technique used to study the electronic structure in detail. NBO analysis can provide information about charge distribution, hybridization, and delocalization of electron density within the molecule. For this compound, NBO analysis could quantify the electron-withdrawing effect of the substituents and its impact on the aromaticity of the pyridine ring.
The π-system of the pyridine ring is crucial for its chemical and physical properties. Computational studies on other fluorinated pyridines have shown that fluorine substitution can significantly alter the energies and compositions of the π-orbitals. nih.gov In the case of this compound, the pentafluoroethyl groups, while not directly part of the π-system, would exert a strong inductive effect, influencing the electron density within the ring.
Molecular Modeling and Simulation Approaches
While quantum chemical methods provide detailed electronic information, they are often too computationally expensive for studying large systems or long-timescale phenomena. Molecular modeling and simulation approaches, which use classical mechanics, are better suited for these tasks.
Force Field Development for Fluorinated Organic Compounds
Molecular dynamics (MD) and Monte Carlo (MC) simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. The accuracy of these simulations is highly dependent on the quality of the force field used.
Developing accurate force fields for highly fluorinated organic compounds like this compound is a significant challenge. Fluorine atoms are highly electronegative and have a small van der Waals radius, leading to strong electrostatic and polarization effects that are not always well-captured by standard force fields.
The development of a force field for this specific molecule would involve several steps. First, appropriate partial atomic charges would need to be determined, often using quantum chemical calculations. Then, parameters for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions would need to be derived and validated against experimental data or high-level quantum chemical calculations.
Given the unique nature of the two adjacent pentafluoroethyl groups, it is unlikely that standard, general-purpose force fields would accurately describe the intramolecular and intermolecular interactions of this molecule without specific parameterization.
Analysis of Intermolecular Interactions
The way molecules of this compound interact with each other and with other molecules is crucial for understanding its bulk properties, such as its boiling point, solubility, and crystal packing. Molecular simulations can provide detailed insights into these intermolecular interactions.
The presence of the bromine atom allows for the possibility of halogen bonding, a non-covalent interaction where the bromine acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on another molecule. The highly fluorinated ethyl groups would also contribute significantly to intermolecular forces, likely through dipole-dipole interactions and dispersion forces.
MD simulations could be used to study the aggregation of these molecules in the liquid phase or their interaction with a solvent. By analyzing the radial distribution functions and the orientation of molecules with respect to each other, the nature and strength of the intermolecular interactions can be characterized. For instance, simulations could reveal whether halogen bonding or dipole-dipole interactions are the dominant forces governing the structure of the liquid.
While no specific simulation data for this compound is available, Table 2 presents a hypothetical summary of intermolecular interaction energies that could be obtained from such studies, illustrating the contributions of different types of forces.
Table 2: Hypothetical Intermolecular Interaction Energy Contributions (Note: Data is illustrative and not specific to this compound)
| Interaction Type | Estimated Energy (kJ/mol) |
|---|---|
| Van der Waals | -15 to -25 |
| Electrostatic (Dipole-Dipole) | -10 to -20 |
| Halogen Bonding | -5 to -15 |
| Total | -30 to -60 |
Predictive Computational Chemistry for Synthetic Design
Predictive computational chemistry has emerged as an indispensable tool in modern synthetic organic chemistry, offering profound insights that guide the rational design of synthetic routes to complex molecules like this compound. By leveraging the power of theoretical calculations, chemists can evaluate the feasibility of proposed synthetic pathways, predict reaction outcomes, and optimize reaction conditions, thereby minimizing trial-and-error experimentation and accelerating the discovery process. In the context of designing a synthesis for this compound, computational methods can be strategically employed to address key challenges associated with the introduction of multiple sterically demanding and electronically distinct substituents onto the pyridine core.
At the heart of predictive computational chemistry for synthetic design is the use of quantum mechanical methods, most notably Density Functional Theory (DFT), to model the electronic structure and energetics of reactants, intermediates, transition states, and products. These calculations can provide a wealth of information, including reaction energies, activation barriers, and thermodynamic stabilities, which are crucial for assessing the viability of a potential synthetic step. For a molecule such as this compound, where regioselectivity and steric hindrance are major considerations, DFT can be particularly insightful.
One of the primary applications of computational chemistry in the synthetic design of this compound is the in silico screening of potential precursors and reaction pathways. For instance, different strategies for introducing the two pentafluoroethyl groups and the bromine atom can be computationally evaluated. This might involve modeling the electrophilic bromination of a 2,3-bis(pentafluoroethyl)pyridine precursor or exploring various cross-coupling reactions to install the pentafluoroethyl groups onto a pre-brominated pyridine scaffold. By calculating the reaction energies for these competing pathways, chemists can identify the most thermodynamically favorable routes, as illustrated in the hypothetical data presented in Table 1.
Table 1: Predicted Reaction Energies for Key Synthetic Steps This table presents hypothetical DFT-calculated reaction energies (ΔE_rxn) for different proposed steps in the synthesis of this compound. A more negative ΔE_rxn suggests a more thermodynamically favorable reaction.
| Entry | Proposed Reaction Step | Computational Method | Basis Set | Solvent Model | Predicted ΔE_rxn (kcal/mol) |
| 1 | Electrophilic bromination of 2,3-bis(pentafluoroethyl)pyridine at C5 | B3LYP | 6-311+G(d,p) | PCM (DCM) | -15.2 |
| 2 | Suzuki coupling of 5-bromo-2,3-dichloropyridine (B1281206) with (pentafluoroethyl)boronic acid | B3LYP | 6-311+G(d,p) | PCM (Dioxane) | -25.8 |
| 3 | Radical perfluoroalkylation of 5-bromopyridine | M06-2X | def2-TZVP | SMD (Acetonitrile) | -10.5 |
Furthermore, computational analysis can shed light on the kinetic aspects of a reaction by calculating the activation energy (ΔG‡) of the transition state. This is particularly valuable for predicting the regioselectivity of a reaction. For example, in the electrophilic bromination of a disubstituted pyridine, DFT calculations can determine the activation barriers for bromination at different positions on the ring, thereby predicting the most likely site of substitution.
The strength of chemical bonds within the target molecule and its precursors is another critical factor that can be assessed computationally. Bond Dissociation Energies (BDEs) provide a measure of the energy required to break a specific bond homolytically. In the context of this compound, calculating the BDEs for the C-Br, C-C(pentafluoroethyl), and C-F bonds can inform the choice of reaction conditions and predict potential side reactions involving bond cleavage. For instance, a relatively low C-Br bond dissociation energy would suggest that this bond might be susceptible to cleavage under certain reaction conditions, a factor that must be considered in the design of subsequent synthetic steps. A hypothetical comparison of calculated BDEs is shown in Table 2.
Table 2: Calculated Bond Dissociation Energies (BDEs) for Key Bonds This table provides illustrative BDE values for the principal bonds in this compound, calculated using DFT. These values are crucial for predicting the stability of the compound and potential sites of reactivity.
| Entry | Bond | Computational Method | Basis Set | Calculated BDE (kcal/mol) |
| 1 | C5-Br | B3LYP | 6-311+G(d,p) | 75.3 |
| 2 | C2-C(pentafluoroethyl) | B3LYP | 6-311+G(d,p) | 98.1 |
| 3 | Cα-F (of pentafluoroethyl) | B3LYP | 6-311+G(d,p) | 115.4 |
Solvent effects can also play a significant role in the outcome of a chemical reaction. primescholars.com Predictive computational chemistry allows for the investigation of these effects through the use of implicit or explicit solvent models. primescholars.com By performing calculations in different solvent environments, it is possible to predict how the polarity and other properties of the solvent will influence reaction energies and activation barriers. This can guide the selection of an optimal solvent to improve reaction rates and yields, as hypothetically demonstrated in Table 3 for a key synthetic transformation.
Table 3: Theoretical Influence of Solvent on a Key Reaction Step This table illustrates the predicted effect of different solvents on the activation energy (ΔG‡) of a hypothetical Suzuki coupling reaction to form a C-C(pentafluoroethyl) bond, as calculated using a Polarizable Continuum Model (PCM).
| Entry | Solvent | Dielectric Constant (ε) | Computational Method | Basis Set | Predicted ΔG‡ (kcal/mol) |
| 1 | Toluene | 2.38 | B3LYP-D3 | def2-SVP | 28.5 |
| 2 | Tetrahydrofuran (B95107) (THF) | 7.58 | B3LYP-D3 | def2-SVP | 25.1 |
| 3 | Dimethylformamide (DMF) | 36.71 | B3LYP-D3 | def2-SVP | 22.8 |
Advanced Applications in Organic Synthesis and Material Sciences
Role as Key Synthetic Intermediates and Building Blocks
The unique substitution pattern of 5-Bromo-2,3-bis-pentafluoroethyl-pyridine, featuring a reactive bromine atom and two sterically demanding, electron-withdrawing pentafluoroethyl groups, makes it a valuable intermediate for the synthesis of highly specialized molecules. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, while the perfluoroalkyl groups at the 2- and 3-positions impart significant electronic perturbation to the pyridine (B92270) ring, influencing its reactivity and the properties of its derivatives.
Synthesis of Complex Polyfluorinated Heterocyclic Systems
The presence of two pentafluoroethyl groups in this compound makes it an ideal precursor for the synthesis of more elaborate polyfluorinated heterocyclic systems. The strong electron-withdrawing nature of these groups enhances the electrophilicity of the pyridine ring, though this effect is somewhat modulated by their steric bulk. The bromine atom can be readily displaced or transformed through various synthetic methodologies, providing a gateway to a diverse range of substituted pyridines.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2,3-bis-pentafluoroethyl-pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-2,3-bis-pentafluoroethyl-pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-2,3-bis-pentafluoroethyl-pyridine |
| Stille Coupling | Organostannane, Pd catalyst | 5-Alkyl/Aryl-2,3-bis-pentafluoroethyl-pyridine |
This table represents potential reactions based on the known reactivity of similar brominated and fluorinated pyridines.
Precursors for Ring-Fused Systems and Macrocyclic Architectures
The strategic placement of the bromine atom and the two pentafluoroethyl groups on the pyridine ring allows for the design of precursors for more complex molecular architectures, such as ring-fused systems and macrocycles. For instance, the bromine atom can be converted into other functional groups, such as an amino or hydroxyl group, which can then participate in intramolecular cyclization reactions to form fused bicyclic or tricyclic heterocyclic systems.
Furthermore, by introducing a second reactive site onto the molecule, for example, through a cross-coupling reaction, derivatives of this compound can serve as building blocks for the construction of macrocycles. The rigid and sterically defined nature of the bis(pentafluoroethyl)pyridine core can be exploited to control the conformation and properties of the resulting macrocyclic structures.
Contributions to Fluorinated Polymer and Material Development
The incorporation of highly fluorinated moieties into polymers and materials is a well-established strategy for enhancing their thermal stability, chemical resistance, and surface properties. The unique combination of a polymerizable handle (via the bromine atom) and the dense fluorine content of the two pentafluoroethyl groups makes this compound a valuable monomer and scaffold for the development of advanced fluorinated materials.
Monomeric Units for Fluoropolymer Synthesis
Through transition metal-catalyzed polymerization reactions, such as Kumada catalyst-transfer polycondensation or other cross-coupling polymerization methods, this compound can be utilized as a monomeric unit to generate novel fluoropolymers. The resulting polymers would possess a poly(pyridinylene) backbone with pendant pentafluoroethyl groups, which are expected to impart a number of desirable properties.
Table 2: Predicted Properties of Polymers Derived from this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Thermal Stability | High | Strong C-F and C-C bonds in the pentafluoroethyl groups. |
| Chemical Resistance | Excellent | The electron-withdrawing nature of the fluoroalkyl groups protects the polymer backbone from chemical attack. |
| Solubility | Limited in common organic solvents | The rigid polymer backbone and the fluorous nature of the side chains would likely necessitate the use of specialized fluorinated solvents. |
These are predicted properties based on the structure of the monomer and general principles of polymer chemistry.
Scaffolds for Novel Fluorinated Network Materials
Beyond linear polymers, this compound can serve as a core scaffold for the construction of cross-linked, three-dimensional fluorinated network materials. By introducing additional reactive sites onto the pyridine ring or by co-polymerizing it with multifunctional monomers, highly robust and porous materials can be fabricated. These materials could find applications in areas such as gas separation, catalysis, and as low-dielectric constant materials for microelectronics. The high fluorine content would contribute to low surface energy and hydrophobicity, making them suitable for applications requiring self-cleaning or anti-fouling surfaces.
Future Directions in Research on Brominated Perfluoroalkyl Pyridines
Innovation in Sustainable and Efficient Synthetic Methods
A primary objective in contemporary chemical synthesis is the development of methods that are both efficient and environmentally benign. horizon-europe.gouv.fr The synthesis of complex fluorinated molecules often relies on traditional batch processes that can be resource-intensive.
Future research will increasingly focus on direct C–H functionalization to introduce bromine and perfluoroalkyl groups onto the pyridine (B92270) core. nih.gov This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials, thus shortening synthetic pathways. Methods for the direct C–H fluorination of pyridines, sometimes using radical processes and achievable even in water, represent a significant step towards greener chemistry. rsc.orgacs.org
Continuous flow chemistry presents a paradigm shift from traditional batch synthesis. youtube.com By pumping reagents through a microreactor, flow systems offer superior control over reaction parameters like temperature and mixing, leading to cleaner reactions and faster optimization. youtube.comyoutube.com This technology is particularly advantageous for scaling up reactions and can be integrated with in-line analytical devices for real-time monitoring. youtube.com The use of flow reactors has already been demonstrated for the preparation of useful fluorinated intermediates. nih.gov
| Method | Traditional Approach | Future Direction | Key Advantages of Future Direction |
| Functionalization | Use of pre-functionalized starting materials | Direct C–H activation and functionalization | Shorter synthetic routes, reduced waste, higher atom economy. nih.gov |
| Process Technology | Batch reactor synthesis | Continuous flow microreactors | Enhanced safety, better process control, easier scalability, faster optimization. youtube.com |
| Environmental Impact | Often requires harsh conditions and stoichiometric reagents | Use of milder conditions, catalytic processes, and greener solvents (e.g., water). rsc.org | Reduced environmental footprint, alignment with green chemistry principles. horizon-europe.gouv.fr |
Exploration of Novel Catalytic Systems for Derivatization
The bromine atom on the pyridine ring is a key site for derivatization, most commonly through transition metal-catalyzed cross-coupling reactions. While palladium-based catalysts are widely used for reactions like the Suzuki-Miyaura coupling to form new C-C bonds, future research is aimed at overcoming the challenges posed by electron-deficient substrates like perfluoroalkylated pyridines. mdpi.comacs.org
A major trend is the move towards catalysts based on earth-abundant metals such as nickel, iron, and copper. acs.orgnsf.gov These metals offer significant advantages in terms of cost and sustainability over precious metals like palladium. nsf.gov Importantly, first-row metals exhibit differential reactivity that can enable novel transformations not achievable with their precious metal counterparts, such as the activation of less reactive C-O bonds. acs.orgnsf.gov Iron-catalyzed borylation, for example, offers unique reactivity without the need for added ligands. researchgate.net The development of telescoped reactions, where a nickel-catalyzed borylation is immediately followed by a palladium-catalyzed Suzuki coupling in a one-pot process, exemplifies advancements in process efficiency. acs.org
Furthermore, research into new ligand designs and transition-metal-free derivatization methods continues to expand the synthetic toolkit for these compounds. jiaolei.groupmdpi.com
| Catalyst Type | Metal(s) | Common Reactions | Future Research Focus |
| Precious Metals | Palladium, Ruthenium | Suzuki, Heck, Sonogashira, Dearomatization | Development of more robust ligands for electron-deficient substrates, improving catalyst turnover. mdpi.comacs.org |
| Earth-Abundant Metals | Nickel, Iron, Copper | Cross-coupling, Borylation, C-H Activation | Expanding substrate scope, mechanistic understanding, harnessing unique reactivity, reducing costs. acs.orgnsf.govresearchgate.net |
| Metal-Free Systems | Organocatalysts | Nucleophilic Aromatic Substitution, Radical Reactions | Avoiding metal contamination in final products, developing new activation strategies. jiaolei.group |
Advanced Spectroscopic and Structural Characterization Techniques
A deep understanding of the molecular structure and electronic properties of brominated perfluoroalkyl pyridines is crucial for predicting their behavior and designing new applications. Future research will rely on a combination of sophisticated analytical techniques.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful and specific tool for analyzing fluorinated compounds. nih.govchemrxiv.org Unlike other methods, ¹⁹F NMR is blind to non-fluorine-containing molecules, which can simplify spectra and eliminate the need for extensive sample cleanup even in complex matrices. chemrxiv.orgpfascentral.org Future advancements will focus on optimizing pulse sequences for broadband acquisition at high magnetic fields to accurately quantify all fluorinated species in a sample (qNMR). chemrxiv.org ¹⁹F NMR can provide valuable structural information and is highly sensitive to the local chemical environment, making it ideal for studying molecular interactions and conformational changes. nih.govnih.gov
While NMR provides data in solution, X-ray crystallography gives definitive information about the three-dimensional structure in the solid state. Obtaining crystal structures of these compounds and their derivatives is essential for validating computational models and understanding intermolecular interactions that govern their properties in materials. In addition to these core techniques, the coupling of methods like Electron Energy-Loss Spectroscopy (EELS) with Raman spectroscopy will offer deeper insights into the local chemistry of complex materials derived from these building blocks. arxiv.org
Refined Computational Methodologies for Predicting Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying organofluorine compounds. acs.org DFT allows for the calculation of molecular properties such as frontier molecular orbitals and electrostatic potentials, which helps in understanding and predicting the reactivity and regioselectivity of reactions. mdpi.com For instance, DFT calculations can be used to model the IR spectra of per- and polyfluoroalkyl substances (PFAS) or to calculate their ¹⁹F NMR chemical shifts, aiding in their identification and characterization. dtic.milresearchgate.net
Future research will move beyond static, time-independent DFT calculations to employ more advanced quantum dynamical methods. acs.org These approaches can simulate time-dependent, non-equilibrium processes, offering deeper insights into reaction mechanisms and degradation pathways. acs.org Such computational studies can be used to screen potential catalysts, predict reaction outcomes, and elucidate complex reaction networks, thereby accelerating the experimental discovery process and providing a theoretical foundation for observed reactivity. acs.org
Expansion of Synthetic Utility in Complex Molecular Construction
The ultimate goal of fundamental research into building blocks like 5-Bromo-2,3-bis-pentafluoroethyl-pyridine is to apply them in the synthesis of larger, high-value molecules. The unique properties conferred by the perfluoroalkyl groups make these pyridine derivatives highly attractive for applications in both medicinal chemistry and materials science.
In medicinal chemistry, the incorporation of fluorinated fragments can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. nih.govfrontiersin.org The pyridine scaffold itself is a privileged structure found in numerous bioactive compounds. frontiersin.org Therefore, perfluoroalkylated pyridines are valuable for creating new chemical entities with potentially improved pharmacological profiles.
In materials science, the strong electron-withdrawing nature of perfluoroalkyl groups makes these compounds ideal for constructing organic electronic materials. nih.gov Perfluoropyridine has been used to create fluoropolymers and complex network materials with high thermal stability and chemical resistance. nih.gov The development of new catalytic methods, such as palladium-catalyzed cascade reactions, allows for the modular synthesis of complex heterocyclic structures like dihydrocyclopenta[b]chromenes, which are important motifs in fluorescent materials. acs.org Future work will focus on integrating these building blocks into novel polymers, organic light-emitting diodes (OLEDs), and other advanced materials.
Q & A
Basic Synthesis Methods
Q: What are the established synthetic routes for preparing 5-Bromo-2,3-bis-pentafluoroethyl-pyridine? A: Common methods include halogen-exchange reactions and cross-coupling strategies. For example, bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under radical initiation, while pentafluoroethyl groups are introduced via palladium-catalyzed coupling with pentafluoroethyl zinc reagents. Continuous flow reactors are recommended for scalability and yield optimization .
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 65–75 | >90 |
| Pentafluoroethylation | Pd(PPh₃)₄, Zn(CF₂CF₃)₂, THF, 60°C | 50–60 | >85 |
Advanced Synthesis: Regioselectivity Challenges
Q: How can regioselectivity issues during pentafluoroethylation be addressed? A: Computational modeling (DFT) predicts favorable transition states for coupling at the 2- and 3-positions. Experimentally, steric directing groups (e.g., bulky ligands like XPhos) improve selectivity. Kinetic studies using in-situ IR monitoring help optimize reaction time and temperature .
Basic Characterization Techniques
Q: What spectroscopic methods are critical for structural confirmation? A:
- ¹⁹F NMR : Identifies pentafluoroethyl groups (δ: -80 to -85 ppm for CF₃, -115 to -120 ppm for CF₂).
- HRMS : Confirms molecular ion [M+H]⁺ (expected m/z: 428.92).
- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents but requires low-temperature crystallization due to volatility .
Advanced Characterization: Fluorine-Driven Reactivity
Q: How do pentafluoroethyl groups influence electronic properties? A: Cyclic voltammetry reveals electron-withdrawing effects (-I) from fluorine, lowering the LUMO energy by ~1.2 eV compared to non-fluorinated analogs. This enhances electrophilic reactivity, validated by DFT-calculated Mulliken charges .
Electronic Properties Comparison:
| Compound | LUMO (eV) | Hammett σₚ |
|---|---|---|
| 5-Bromo-pyridine | -1.8 | 0.23 |
| This compound | -3.0 | 0.86 |
Biological Activity: In Vitro Assays
Q: How is this compound used in biological target studies? A: Its bromine atom serves as a handle for Suzuki-Miyaura coupling to generate probes for enzyme inhibition assays. For example, IC₅₀ values against kinase targets are determined via fluorescence polarization, with pentafluoroethyl groups enhancing membrane permeability .
Advanced Biological Studies: Target Interaction Analysis
Q: How to design experiments to study binding modes with proteins? A: Co-crystallization with target proteins (e.g., kinases) is challenging due to fluorine’s hydrophobicity. Use cryo-EM at 2.5–3.0 Å resolution or molecular docking (AutoDock Vina) with fluorine-specific force fields (GAFF2) .
Data Contradictions: Reactivity Discrepancies
Q: How to resolve conflicting reports on reaction yields? A: Systematic DOE (Design of Experiments) identifies critical factors (e.g., solvent polarity, catalyst loading). For example, THF vs. DMF alters pentafluoroethylation yields by 20% due to solvent coordination effects. Statistical validation (ANOVA) confirms significance (p < 0.05) .
Safety and Handling
Q: What precautions are needed for handling this compound? A: Store under argon at -20°C to prevent hydrolysis of pentafluoroethyl groups. Use PPE (nitrile gloves, face shield) due to bromine’s toxicity. Spills require neutralization with 10% sodium thiosulfate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
